An In-depth Technical Guide to the Chemical Properties of O-2-Naphthyl chlorothioformate
An In-depth Technical Guide to the Chemical Properties of O-2-Naphthyl chlorothioformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-2-Naphthyl chlorothioformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the O-2-naphthylthiocarbonyl moiety. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and a key application in the synthesis of the antifungal agent tolnaftate are presented. The document also includes a summary of its quantitative data, spectroscopic information, and a visualization of its synthetic pathway and the mechanism of action of its derivative, tolnaftate.
Core Chemical Properties
O-2-Naphthyl chlorothioformate is a stable, yet reactive, chemical intermediate. Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | O-naphthalen-2-yl chloromethanethioate | [1] |
| CAS Number | 10506-37-3 | [1] |
| Molecular Formula | C₁₁H₇ClOS | [2] |
| Molecular Weight | 222.69 g/mol | [2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 76-77 °C | [1] |
| Boiling Point (Predicted) | 334.8 ± 11.0 °C | [1] |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane and tetrahydrofuran. | [3] |
Synthesis of O-2-Naphthyl chlorothioformate
The primary route for the synthesis of O-2-Naphthyl chlorothioformate involves the reaction of 2-naphthol with thiophosgene.[4] This reaction proceeds via a nucleophilic attack of the deprotonated 2-naphthol on the electrophilic carbon of thiophosgene.
Experimental Protocol: Synthesis from 2-Naphthol and Thiophosgene
Materials:
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2-Naphthol
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Thiophosgene (CSCl₂)
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Sodium sulfate (Na₂SO₄), anhydrous
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Rotary evaporator
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Standard glassware for extraction and filtration
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 eq) dropwise to the stirred solution.
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In a separate, dry dropping funnel, prepare a solution of thiophosgene (1.05 eq) in anhydrous DCM.
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Add the thiophosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
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Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with cold water (2 x volume) and then with brine (1 x volume).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield O-2-Naphthyl chlorothioformate as a yellow solid.
Safety Precautions: Thiophosgene is a highly toxic and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis Workflow
Reactivity and Applications
The high reactivity of the chlorothioformate group makes O-2-Naphthyl chlorothioformate a valuable reagent for nucleophilic substitution reactions.[4] It readily reacts with primary and secondary amines to form stable thiocarbamate products.[4] This reactivity is harnessed in various fields, including medicinal chemistry and materials science.
Application in Drug Development: Synthesis of Tolnaftate
A prominent application of O-2-Naphthyl chlorothioformate is in the synthesis of the antifungal drug, Tolnaftate.[1] Tolnaftate is a thiocarbamate derivative that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Materials:
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O-2-Naphthyl chlorothioformate
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N-methyl-3-toluidine
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Pyridine or Triethylamine
-
Anhydrous toluene or other suitable aprotic solvent
-
Standard glassware for reaction, extraction, and purification
Procedure:
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In a dry round-bottom flask under a nitrogen atmosphere, dissolve O-2-Naphthyl chlorothioformate (1.0 eq) in anhydrous toluene.
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To this solution, add N-methyl-3-toluidine (1.0 eq).
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Add a catalytic amount of pyridine or triethylamine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude Tolnaftate can be purified by recrystallization from a suitable solvent like ethanol to yield the pure product.
Mechanism of Action of Tolnaftate
Tolnaftate exerts its antifungal effect by inhibiting the enzyme squalene epoxidase. This enzyme is crucial for the conversion of squalene to lanosterol, a precursor for ergosterol, which is an essential component of fungal cell membranes. The inhibition of this enzyme leads to the accumulation of squalene and a deficiency in ergosterol, ultimately disrupting the fungal cell membrane integrity and leading to cell death.
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for O-2-Naphthyl chlorothioformate. This data is useful for the characterization and quality control of the compound.
| Spectroscopy | Predicted Data |
| ¹H NMR | The aromatic protons of the naphthyl group are expected to appear in the range of δ 7.2-8.0 ppm. Due to the complexity of the overlapping signals, a detailed assignment is challenging without experimental data. |
| ¹³C NMR | The carbon of the C=S group is predicted to be in the range of δ 190-200 ppm. Aromatic carbons are expected between δ 110-150 ppm. The specific shifts would be influenced by the electron-withdrawing nature of the chlorothioformate group. |
| IR (Infrared) | Characteristic peaks are expected for the C=S stretch (around 1200-1050 cm⁻¹), C-O stretch (around 1250-1150 cm⁻¹), and C-Cl stretch (around 800-600 cm⁻¹). Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. |
Note: The NMR and IR data presented are based on predictions and typical values for similar functional groups. Experimental verification is recommended for precise characterization.
Conclusion
O-2-Naphthyl chlorothioformate is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its straightforward synthesis and well-defined reactivity make it a valuable tool for researchers. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory for the development of novel molecules and pharmaceuticals.
